REACTION_CXSMILES
|
[CH3:1][C:2](O)([C:4]#[CH:5])[CH3:3].CCN(CC)CC.C(OC(=O)C)(=O)C.[NH4+].[Cl-].[NH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>C(Cl)Cl.CN(C1C=CN=CC=1)C.Cl[Cu]>[CH3:1][C:2]([NH:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)([C:4]#[CH:5])[CH3:3] |f:3.4|
|
Name
|
|
Quantity
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10 mL
|
Type
|
reactant
|
Smiles
|
CC(C)(C#C)O
|
Name
|
|
Quantity
|
15 mL
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Type
|
reactant
|
Smiles
|
CCN(CC)CC
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Name
|
|
Quantity
|
11.6 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
0.61 g
|
Type
|
catalyst
|
Smiles
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CN(C)C=1C=CN=CC1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
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NC1=CC=CC=C1
|
Name
|
CuCl
|
Quantity
|
0.76 g
|
Type
|
catalyst
|
Smiles
|
Cl[Cu]
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at rt for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The layers were separated
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Type
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EXTRACTION
|
Details
|
The aqueous layer was extracted with CH2Cl2 (2×100 mL)
|
Type
|
WASH
|
Details
|
The organic layers were washed with 1 N HCl (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of Celite
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed by distillation (<45° C. distillate)
|
Type
|
DISSOLUTION
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Details
|
The residue was dissolved in THF (100 mL)
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to rt
|
Type
|
CUSTOM
|
Details
|
the bulk of the volatiles were removed in vacuo
|
Type
|
ADDITION
|
Details
|
the residue was diluted with EtOAc (120 mL)
|
Type
|
WASH
|
Details
|
The solution was washed with sat'd NH4Cl (2×100 mL) and brine (1×100 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layers were extracted with EtOAc (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C#C)NC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.5 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 85.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |